1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutane-1-carbonitrile
Description
Properties
IUPAC Name |
1-[(1,3-dioxoisoindol-2-yl)methyl]cyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-8-14(6-3-7-14)9-16-12(17)10-4-1-2-5-11(10)13(16)18/h1-2,4-5H,3,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSHSOPGIOCIQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2C(=O)C3=CC=CC=C3C2=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutane-1-carbonitrile typically involves multiple steps:
Formation of the Isoindoline Moiety: The isoindoline structure can be synthesized through the reaction of phthalic anhydride with
Biological Activity
1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutane-1-carbonitrile (CAS No. 1909305-03-8) is a complex organic compound characterized by its unique structural features, including a cyclobutane ring and an isoindoline moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on available literature.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Isoindoline Moiety : The isoindoline structure can be synthesized from phthalic anhydride and appropriate amines under controlled conditions.
- Cyclobutane Ring Formation : The cyclobutane ring is formed through cyclization reactions involving suitable precursors.
- Introduction of the Carbonitrile Group : The final step often involves the introduction of the carbonitrile functional group via nucleophilic substitution or other synthetic strategies.
Antimicrobial Properties
Recent studies have indicated that derivatives of isoindoline compounds exhibit significant antimicrobial activity. For instance, related compounds have shown effective antibacterial and antifungal properties against various pathogens:
| Compound | Activity | MIC (µg/mL) | Pathogen |
|---|---|---|---|
| Compound 4 | Excellent | 625 | Staphylococcus aureus |
| Compound 6 | Significant | 1250 | Pseudomonas aeruginosa |
| Compound 8 | Perfect | ≤625 | Enterococcus faecalis |
These findings suggest that the structural features present in isoindoline derivatives contribute to their biological efficacy against microbial strains .
Anti-inflammatory and Neuroprotective Effects
Research has also highlighted the neuroprotective potential of isoindoline derivatives. For example, a study on related compounds demonstrated their ability to inhibit platelet aggregation and reduce oxidative stress in ischemic stroke models. The compound exhibited:
- Potent inhibition of adenosine diphosphate-induced platelet aggregation.
- Reduction in infarct size and improvement in neurobehavioral deficits in animal models.
This suggests that such compounds could be promising candidates for developing treatments for ischemic strokes .
Case Study 1: Antimicrobial Efficacy
A series of experiments conducted on a range of isoindoline derivatives revealed that modifications to the dioxo structure significantly impacted their antimicrobial activity. The study showed that introducing various substituents at different positions on the isoindoline ring could enhance efficacy against specific bacterial strains while maintaining low toxicity profiles.
Case Study 2: Neuroprotective Mechanisms
In another study focusing on the neuroprotective effects of these compounds, researchers found that certain derivatives could scavenge free radicals effectively and protect neuronal cells from oxidative damage. This was particularly noted in models of oxidative stress where treated cells showed improved viability compared to untreated controls.
Comparison with Similar Compounds
Key Properties:
The compound is marketed as a versatile scaffold for laboratory use, with applications in drug discovery and materials science.
Comparison with Structurally Similar Compounds
While direct comparative studies are absent, the compound can be analyzed against related structures based on functional groups and scaffold design:
Isoindole-1,3-dione Derivatives
Compounds containing the isoindole-1,3-dione moiety (e.g., phthalimide derivatives) are known for their hydrogen-bonding capacity and use in pharmaceuticals (e.g., thalidomide analogs). Key differences:
- Cyclobutane vs. This strain may influence conformational flexibility and binding affinity in biological systems .
- Carbonitrile Group: The presence of a nitrile group (-C≡N) increases electron-withdrawing effects, which could alter solubility and metabolic stability relative to non-cyanated analogs .
Cyclobutane Carbonitriles
Compounds such as 1-cyanocyclobutane-1-carboxylic acid share the strained cyclobutane-carbonitrile motif. Differences include:
Multicomponent Reaction Products
The synthesis of structurally complex molecules like 2,9-dihydro-9-methyl-2-oxo-4-aryl-1H-pyrido[2,3-b]indole-3-carbonitriles involves similar building blocks (e.g., cyanoacetamide). However, the target compound lacks the fused pyridoindole system, resulting in reduced aromaticity and possibly lower photostability .
Q & A
Q. What are the common synthetic routes for preparing 1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutane-1-carbonitrile?
The compound is typically synthesized via nucleophilic substitution or coupling reactions using phthalimide derivatives as precursors. For example:
- Step 1 : React phthalic anhydride with a primary amine (e.g., methylamine) to form the phthalimide intermediate.
- Step 2 : Functionalize the cyclobutane-carbonitrile moiety via alkylation or Michael addition under basic conditions (e.g., K₂CO₃ in acetone) .
- Optimization : Solvent selection (acetone or methanol mixtures) and temperature control (60–80°C) improve yields (70–82%) and purity .
Q. How is the structural characterization of this compound performed?
Key techniques include:
- FTIR : Identify C=O (1700–1750 cm⁻¹), C≡N (2200–2250 cm⁻¹), and cyclobutane ring vibrations (C-H bending at ~1450 cm⁻¹) .
- NMR : ¹H-NMR detects aromatic protons (δ 7.5–8.2 ppm) and cyclobutane methylene protons (δ 3.5–4.5 ppm). ¹³C-NMR confirms nitrile (δ 115–120 ppm) and carbonyl carbons (δ 165–175 ppm) .
- X-ray crystallography : Resolve stereochemistry and bond lengths using SHELXL for refinement (R-factor < 0.05) .
Q. What reaction conditions influence yield and purity in its synthesis?
- Solvent polarity : Polar aprotic solvents (e.g., acetone) enhance nucleophilicity and reaction rates.
- Temperature : Higher temperatures (70–80°C) reduce side reactions but may degrade nitrile groups.
- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Substituent effects : Electron-withdrawing groups (e.g., nitro, -CF₃) on the phthalimide ring increase antioxidant activity (e.g., IC₅₀ values for DPPH scavenging: 25–45 μM) .
- Cyclobutane ring strain : Smaller rings enhance electrophilicity, improving reactivity in nucleophilic substitutions .
- Data-driven design : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like Keap1, validated by X-ray co-crystallography (PDB: 4L7B) .
Q. What computational methods aid in predicting reactivity and stability?
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess orbital interactions (e.g., HOMO-LUMO gaps for nitrile reactivity).
- MD simulations : Evaluate solvation effects and conformational flexibility in aqueous/organic media .
- QSPR models : Correlate substituent Hammett constants (σ) with experimental redox potentials .
Q. How are crystallographic data discrepancies resolved during refinement?
- Disorder modeling : Use PART and EADP commands in SHELXL to refine disordered solvent molecules or flexible substituents .
- Twinned data : Apply HKLF 5 format in SHELXL to handle twinning ratios and improve R-factor convergence .
- Validation tools : Check PLATON ADDSYM for missed symmetry and CCDC Mercury for steric clashes .
Q. What advanced assays quantify antioxidant activity?
- DPPH assay : Measure absorbance decay at 517 nm (IC₅₀ values) with triplicate trials and BHT as a positive control .
- FRAP assay : Monitor Fe³⁺→Fe²⁺ reduction at 593 nm; report activity as μmol Fe²⁺/g compound .
- Cell-based models : Use SH-SY5Y neuronal cells to assess ROS scavenging under oxidative stress (e.g., H₂O₂ exposure) .
Q. How can contradictory spectral or crystallographic data be analyzed?
- Dynamic effects : Variable-temperature NMR (VT-NMR) distinguishes conformational exchange in cyclobutane rings.
- Multi-conformer models : Refine alternate conformers in SHELXL with occupancy parameters .
- Cross-validation : Compare IR/NMR data with computational spectra (e.g., Gaussian 16) to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
